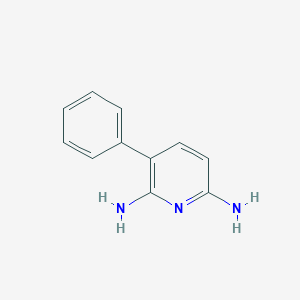

2,6-Diamino-3-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpyridine-2,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H4,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKSWQIAGIFEAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2,6 Diamino 3 Phenylpyridine and Its Analogs

Reactivity of Amino Functional Groups

The presence of two primary amino groups at the C2 and C6 positions of the pyridine (B92270) ring in 2,6-diamino-3-phenylpyridine and its analogs is a defining feature of their chemical reactivity. These amino groups are nucleophilic and can participate in a variety of chemical transformations, making them key handles for derivatization.

Acylation Reactions for Amine Protection and Functionalization

Acylation is a fundamental reaction for the amino groups of diaminopyridines, serving both as a method for protecting these groups during subsequent reactions and as a means to introduce new functional moieties. The reactivity of the amino groups allows for the attachment of acyl groups, which can modulate the electronic properties and steric environment of the molecule.

A notable example involves the acetylation of 2,6-diamino-3-phenylazopyridine, a structurally similar analog. In this case, the primary amine groups are derivatized to protect them, enabling selective oxidation to occur at the tertiary nitrogen of the pyridine ring ijpsr.com. The process involves treating the parent compound with an acetylating agent to form the diacetamido derivative. This transformation is crucial as it prevents the amino groups from interfering with or being consumed by oxidizing agents in a subsequent step. The structure of the resulting 2,6-diacetamido-3-phenylazopyridine can be confirmed using spectroscopic methods such as 1H NMR and mass spectrometry ijpsr.com.

The general scheme for the acylation of a 2,6-diaminopyridine (B39239) derivative is presented below:

| Reactant | Reagent | Product | Purpose |

| 2,6-Diamino-3-phenylazopyridine | Acetic Anhydride | 2,6-Diacetamido-3-phenylazopyridine | Protection of primary amino groups |

This protection strategy is vital for the synthesis of more complex derivatives where reactions on other parts of the molecule are desired.

N-Alkylation Reactions for Cyclic Systems

The amino groups of 2,6-diaminopyridine derivatives can undergo N-alkylation, a process that can be strategically employed to construct novel cyclic systems. While direct N-alkylation of this compound to form a new ring is not extensively documented, the reactivity of diaminopyridines in general serves as a blueprint for such transformations. The nucleophilicity of the exocyclic amino groups allows them to react with electrophiles, and when a suitable dielectrophile is used, intramolecular cyclization can occur.

The synthesis of various pyridine-bis-heterocycles demonstrates the utility of the diamino pyridine scaffold in building more complex molecular architectures. For instance, multifunctional pyridine derivatives can be prepared and subsequently reacted with binucleophiles to generate new pyrazole, isoxazole, and pyrimidine rings fused or attached to the original pyridine core researchgate.net.

Furthermore, the selective mono- or di-amination of halo-pyridines, such as 2,6-dibromopyridine, with primary alkylamines is a key strategy for creating precursors for cyclization nih.gov. These aminated pyridines can then be attached to a larger scaffolding molecule, leading to the formation of complex ligand systems nih.gov. The general principle involves the initial N-alkylation or N-arylation followed by subsequent reactions to close a ring. For example, reductive amination conditions on 2,3-diaminopyridine with aldehydes lead to N-3 alkylated products, which are precursors for the regioselective synthesis of imidazo[4,5-b]pyridines researchgate.net. This showcases how selective alkylation can direct the formation of a specific cyclic product.

Impact of Salt Formation on Molecular Reactivity

The formation of salts, typically through the protonation of the nitrogen atoms, has a significant impact on the reactivity of this compound and its analogs. The basicity of the amino groups and the pyridine nitrogen allows for the formation of hydrochloride or other acid addition salts ijpsr.comiglobaljournal.comsemanticscholar.orgresearchgate.net.

Protonation of the amino groups significantly diminishes their nucleophilicity. When an amine is protonated to form an ammonium salt (R-NH3+), the lone pair of electrons on the nitrogen is no longer available to act as a nucleophile reddit.com. This effect is crucial in directing the outcome of chemical reactions. For instance, in a diazotization reaction, although the reaction is carried out in a strong acid which protonates the bulk of the amine, the reaction proceeds through the small equilibrium concentration of the unprotonated, nucleophilic free amine reddit.com.

In the context of this compound, the formation of a hydrochloride salt would render the amino groups less reactive towards electrophiles. This can be advantageous if a reaction is desired at a different position of the molecule and the amino groups need to be temporarily deactivated. The solubility of the molecule is also affected by salt formation, which can influence reaction conditions. For example, the hydrochloride salt of phenazopyridine is noted to have limited solubility in certain organic media, which can affect its reactivity in certain reactions like the Gomberg reaction iglobaljournal.com. The photophysical behavior of 2,6-diaminopyridine is also influenced by pH, with studies in acidic solutions suggesting the occurrence of intramolecular proton transfer, which alters the electronic structure and, consequently, the reactivity of the molecule nih.gov.

Reactivity of the Pyridine Core

The pyridine ring in this compound possesses its own distinct reactivity, which is influenced by the electron-donating amino groups and the phenyl substituent.

Oxidation Reactions (e.g., N-oxide formation of pyridine nitrogen in derivatives)

The tertiary nitrogen atom in the pyridine ring is susceptible to oxidation, leading to the formation of a pyridine N-oxide. This transformation is a common and important reaction for pyridine and its derivatives. The resulting N-oxide has altered electronic properties and can be a useful intermediate for further functionalization of the pyridine ring.

A direct example is the oxidation of 2,6-diamino-3-phenylazopyridine hydrochloride to its corresponding N-oxide ijpsr.com. To achieve this transformation selectively at the pyridine nitrogen, the more reactive primary amino groups are first protected by acetylation. The resulting diacetyl derivative is then treated with an oxidizing agent, such as peracetic acid. This reaction leads to the formation of the N-oxide, and in some cases, can also result in the cleavage of one of the acetamido groups ijpsr.com. The N-oxide can also be synthesized through an alternative route involving the coupling of benzene diazonium chloride with 2,6-diaminopyridine-1-oxide ijpsr.com.

The general reaction for the N-oxidation of a protected 2,6-diaminopyridine derivative is as follows:

| Reactant | Reagent | Product |

| 2,6-Diacetamido-3-phenylazopyridine | Peracetic Acid | 2(6)-Acetamido-6(2)amino-3-phenylazopyridine-1-oxide |

This N-oxide formation is a key derivatization strategy, as the N-oxide group can activate the pyridine ring for further substitutions or can be removed later in a synthetic sequence.

Photochemical Transformations of Related Azopyridine Structures

While this compound itself is not an azopyridine, its close structural analogs containing an azo group (-N=N-) exhibit rich photochemical behavior, primarily through trans-cis photoisomerization. Phenylazopyridines are photochromic compounds that can switch between a thermally stable trans isomer and a metastable cis isomer upon irradiation with light of a specific wavelength. This reversible isomerization leads to significant changes in the molecule's geometry and electronic properties.

The trans isomers of phenylazopyridines typically absorb light in the UV-A or blue region of the spectrum, leading to their conversion to the cis form. The reverse cis-trans isomerization can be triggered by irradiation with a different wavelength of light or can occur thermally in the dark. This photoswitching capability makes azopyridines attractive components for photoresponsive materials and biological probes.

The mechanism of this photoisomerization has been studied computationally and is understood to proceed through either a rotation around the N=N bond or an inversion of one of the nitrogen atoms of the azo group. The presence of the pyridine ring in phenylazopyridines, as opposed to a phenyl ring in azobenzenes, introduces some differences in their photochemical properties due to the presence of the nitrogen lone pair and its potential involvement in excited states.

The table below summarizes the typical photochemical properties of phenylazopyridine derivatives:

| Isomer | Trigger for Conversion to Other Isomer | Absorption Maximum (π-π* band) |

| trans | UV/Visible Light | ~310-400 nm |

| cis | Visible Light or Heat | ~420-450 nm (n-π* band) |

This photoisomerization is a key functional property of azopyridine-containing molecules and represents a significant pathway for photochemical transformation in related structures.

Research Applications and Emerging Directions for 2,6 Diamino 3 Phenylpyridine Derivatives

Applications in Medicinal Chemistry and Biological Sciences

The unique structural features of 2,6-diamino-3-phenylpyridine derivatives have made them privileged structures in the design of molecules with significant therapeutic potential. Their ability to interact with various biological targets has led to in-depth investigations into their anticancer, antimicrobial, and receptor modulating activities.

Investigations into Anticancer Activity Mechanisms

The quest for more effective and selective cancer therapies has highlighted the potential of this compound derivatives as potent anticancer agents. Researchers have explored their mechanisms of action, which include direct cytotoxic effects on cancer cells, inhibition of crucial enzymes involved in cancer progression, and modulation of cell cycle and apoptotic pathways.

Derivatives of 2,6-diaminopyridine (B39239) have demonstrated significant cytotoxic effects across a range of human cancer cell lines. For instance, a series of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives were synthesized and evaluated for their in vitro anti-tumor activity. One of the most promising compounds exhibited potent activity against A549 (lung), H460 (lung), HT-29 (colon), and SMMC-7721 (hepatocellular carcinoma) cell lines, with IC₅₀ values of 22 nM, 0.23 nM, 0.65 nM, and 0.77 nM, respectively mdpi.com.

Similarly, other studies have reported the efficacy of various pyridine (B92270) derivatives. For example, certain imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown remarkable inhibition of breast cancer cell lines MCF-7 and MDA-MB-231, with IC₅₀ values in the micromolar range nih.gov. The cytotoxic potential of these compounds underscores their potential as lead structures in the development of new anticancer drugs.

Table 1: Cytotoxic Activity of Selected 2,6-Diaminopyridine Derivatives

| Derivative Type | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | A549 (Lung) | 22 nM | mdpi.com |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | H460 (Lung) | 0.23 nM | mdpi.com |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | HT-29 (Colon) | 0.65 nM | mdpi.com |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | SMMC-7721 (Hepatocellular Carcinoma) | 0.77 nM | mdpi.com |

| Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast) | 43.4 µM | nih.gov |

| Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (Breast) | 35.9 µM | nih.gov |

| Spiro-pyridine derivative | Caco-2 (Colorectal) | 7.83 µM | researchgate.net |

A key mechanism through which this compound derivatives exert their anticancer effects is by inhibiting enzymes that are critical for cancer cell survival and proliferation. Notably, certain dihydropyridine (B1217469) and pyridine analogs have been identified as potent inhibitors of human tissue-nonspecific alkaline phosphatase (TNAP), an enzyme implicated in cancer development csic.es.

Furthermore, derivatives of the closely related pyrido[2,3-d]pyrimidine (B1209978) scaffold have been extensively studied as kinase inhibitors. These compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), both wild-type (WT) and mutant (T790M) forms, which are key drivers in several cancers mdpi.com. For example, one derivative demonstrated high inhibitory activity against EGFRWT and EGFRT790M with IC₅₀ values of 0.099 and 0.123 µM, respectively mdpi.com. Other kinase targets for pyridine-based compounds include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are crucial for tumor angiogenesis and growth core.ac.uk. The ability of these compounds to dually inhibit VEGFR-2 and HER-2 presents a promising strategy for developing more effective cancer therapies core.ac.uk. Additionally, some 2,6-diphenyl-imidazol[1,2-a]pyridines have been designed as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme associated with cancer stem cells nih.gov.

Table 2: Enzyme Inhibitory Activity of Selected Pyridine Derivatives

| Derivative Class | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Dihydropyridine/Pyridine Analog | Human Tissue-Nonspecific Alkaline Phosphatase (TNAP) | - | csic.es |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT | 0.099 µM | mdpi.com |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRT790M | 0.123 µM | mdpi.com |

| Cyanopyridone | VEGFR-2 | - | core.ac.uk |

| Cyanopyridone | HER-2 | - | core.ac.uk |

| 2,6-diphenyl-imidazol[1,2-a]pyridine | Aldehyde Dehydrogenase (ALDH) | - | nih.gov |

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are critical strategies in cancer treatment. Research has shown that this compound derivatives can trigger these processes in cancer cells. For instance, a potent dihydropyridine analog was found to induce apoptosis through multiple mechanisms, including the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage. This compound also caused cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6) csic.es.

Studies on pyrazolo[3,4-b]pyridine derivatives have also demonstrated their ability to arrest the cell cycle and induce both early and late apoptosis in various cancer cell lines, including HeLa, MCF7, and HCT-116 researchgate.net. These compounds were found to inhibit CDK2 and/or CDK9, leading to cell cycle arrest, particularly at the S phase researchgate.net. Similarly, certain reversine-related 2,6-diamino-substituted purines, which share a similar structural motif, have been shown to cause cell cycle arrest in the G2/M phase, especially in p53-defective cancer cells mdpi.com. The induction of apoptosis is often mediated through the intrinsic mitochondrial pathway, as suggested by proteome profiling studies of some diazaphenothiazine derivatives nih.gov.

Antimicrobial and Antifungal Efficacy Studies

In addition to their anticancer properties, derivatives of 2,6-diaminopyridine have been investigated for their potential as antimicrobial and antifungal agents. The emergence of multidrug-resistant pathogens necessitates the development of new therapeutic options, and these compounds have shown promise in this area.

A series of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives were synthesized and evaluated for their antimicrobial activity. Several of these compounds demonstrated potent antibacterial and antifungal effects, with Minimum Inhibitory Concentrations (MIC) in the range of 5.25-6.5 μg/mL against various microorganisms csic.es. Some of these derivatives were found to be more potent than the standard antibiotic Streptomycin csic.es. The antimicrobial activity was found to be influenced by the electronic properties of substituents on the phenyl ring, with electron-donating groups generally enhancing activity csic.es.

Other studies on 2-aminopyridine (B139424) derivatives have also reported significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis mdpi.com. Certain derivatives exhibited MIC values as low as 0.039 µg/mL against these bacteria mdpi.com.

In terms of antifungal activity, pyridine derivatives have shown efficacy against pathogenic fungi like Candida albicans and Aspergillus niger. For example, some pyridine carbonitrile derivatives displayed activity against C. albicans comparable to the standard antifungal drug miconazole (B906) researchgate.net.

Table 3: Antimicrobial and Antifungal Activity of Selected Pyridine Derivatives

| Derivative Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| N-(6-phenylpyridin-2-yl) pyridine-2-amine | Various Bacteria and Fungi | 5.25-6.5 µg/mL | csic.es |

| 2-Aminopyridine derivative | Staphylococcus aureus | 0.039 µg/mL | mdpi.com |

| 2-Aminopyridine derivative | Bacillus subtilis | 0.039 µg/mL | mdpi.com |

| Pyridine carbonitrile derivative | Candida albicans | 25 µg/mL | researchgate.net |

Receptor Ligand and Modulator Development (e.g., Adenosine (B11128) Receptors, Cannabinoid Receptors)

The structural versatility of this compound derivatives makes them suitable candidates for the development of ligands and modulators for various G protein-coupled receptors (GPCRs), which are important drug targets.

Adenosine Receptors: Amino-3,5-dicyanopyridine derivatives have been extensively studied as ligands for adenosine receptors (A₁, A₂A, A₂B, and A₃). These receptors are involved in a wide range of physiological processes, and their modulation has therapeutic potential in conditions like epilepsy and diabetes. Research has shown that modifications to the pyridine scaffold can significantly influence the affinity and selectivity of these compounds for different adenosine receptor subtypes. For instance, certain thieno[2,3-b]pyridine (B153569) derivatives have been investigated as non-nucleoside A₁ adenosine receptor agonists, with some compounds showing good binding affinity in the nanomolar range nih.gov.

Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are another important class of GPCRs. The development of selective CB2 receptor agonists is of interest for treating pain and inflammation without the psychoactive side effects associated with CB1 receptor activation. Novel pyridine derivatives have been identified as potent and selective CB2 agonists. By replacing a phenyl ring with a pyridine ring in a known series of cannabinoid receptor ligands, researchers were able to develop compounds with high affinity for the CB2 receptor and efficacy in animal models of neuropathic pain nih.gov.

Applications in Materials Science and Engineering

The rigid, aromatic structure of this compound makes it a valuable building block for the creation of advanced materials with unique properties.

Aromatic diamines are crucial monomers in the synthesis of high-performance polymers like polyimides, which are known for their exceptional thermal stability, chemical resistance, and mechanical strength. These materials are vital in industries such as aerospace and electronics. The incorporation of this compound into a polymer backbone is being investigated as a strategy to impart specific properties. The phenyl substituent and the pyridine ring can influence the polymer's solubility, processability, and final thermal characteristics. Research indicates that aromatic diamines serve as fundamental raw materials for polyimides, including those used in aerospace applications. nii.ac.jp

Table 1: Potential Impact of this compound in Polyimide Synthesis

| Property Affected | Potential Influence of Monomer Structure |

| Thermal Stability | The aromatic and heterocyclic rings contribute to a high degradation temperature. |

| Solubility | The non-linear structure may disrupt chain packing, potentially improving solubility. |

| Mechanical Strength | Rigid structure can enhance tensile strength and modulus. |

| Processability | Modified solubility could allow for more versatile processing techniques. |

Materials with tailored electronic properties are essential for the next generation of optoelectronic devices. The conjugated system of this compound suggests it could be a precursor for materials with interesting optical and electrical characteristics. Derivatives are being designed and synthesized to explore their potential in applications such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optical (NLO) materials. The ability to modify the electronic properties through substitution on the phenyl and pyridine rings makes this a promising scaffold for creating novel functional materials.

The inherent fluorescence of certain aromatic compounds has led to the investigation of this compound derivatives as new luminous materials. By modifying the core structure, researchers aim to tune the emission wavelength, quantum yield, and sensitivity to environmental factors. This could lead to the development of novel fluorescent probes for detecting specific ions, molecules, or changes in biological systems. The amino groups can act as binding sites or be functionalized to create "turn-on" or "turn-off" fluorescent sensors.

The nitrogen atoms within the pyridine ring and the two amino groups of this compound present an ideal arrangement for coordinating with metal ions. This has prompted research into its use as a ligand for designing selective molecular receptors and chelating agents. These agents could have applications in areas such as metal ion extraction, catalysis, and sensing. The specific geometry and electronic nature of the binding pocket can be fine-tuned through chemical modification to achieve high selectivity for a particular target ion.

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies have become indispensable tools in modern drug discovery and materials science, providing deep insights into the behavior of molecules at an atomic level. For this compound and its derivatives, these computational approaches are crucial for understanding their electronic properties, predicting their interactions with biological targets, and guiding the synthesis of new compounds with enhanced activities. By simulating molecular structures and dynamics, researchers can rationalize experimental findings and make predictions that accelerate the development process.

Quantum Chemical Calculations (e.g., Density Functional Theory for Tautomerism and Conformation)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. niscpr.res.in These calculations provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular arrangements.

For this compound, DFT can be employed to study several key aspects:

Tautomerism: The aminopyridine scaffold can exist in different tautomeric forms due to proton migration. Tautomerism is a critical phenomenon as different tautomers can exhibit distinct biological activities and chemical properties. nih.gov DFT calculations can determine the relative energies and stabilities of the possible tautomers (e.g., amino vs. imino forms) in various environments, such as in the gas phase or in solution. researchgate.netnih.gov This helps in identifying the most predominant and biologically relevant form of the molecule.

Electronic Properties: DFT is used to calculate fundamental electronic properties that govern a molecule's reactivity. niscpr.res.in These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. niscpr.res.in Additionally, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Theoretical Parameters Calculated by DFT for a Hypothetical this compound Derivative

| Parameter | Description | Typical Application |

| ΔE (Tautomer) (kcal/mol) | The relative energy difference between tautomeric forms. A lower value indicates higher stability. | Predicts the most stable tautomer under specific conditions. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Assesses electron-donating capacity and reactivity in redox reactions. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Assesses electron-accepting capacity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | A larger gap suggests higher stability and lower reactivity. niscpr.res.in |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular interactions, and binding affinity. |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as a derivative of this compound, binds to a macromolecular target, typically a protein or nucleic acid. scispace.comnih.gov These simulations are fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. researchgate.net

The process involves:

Preparation of Structures: High-resolution 3D structures of both the ligand and the target receptor are required. The structure of the this compound derivative can be generated and optimized using methods like DFT.

Docking Simulation: A docking algorithm systematically samples a multitude of orientations and conformations of the ligand within the binding site of the target. scispace.com Each "pose" is evaluated using a scoring function that estimates the binding affinity, typically expressed as a docking score in kcal/mol. mdpi.com

Analysis of Interactions: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. nih.govmdpi.com

For derivatives of this compound, docking studies can reveal which substituents on the phenyl or pyridine rings are most favorable for binding to a specific target, such as a kinase or another enzyme. nih.gov For example, simulations might show that a hydroxyl group at a particular position forms a crucial hydrogen bond with an amino acid residue in the active site, thereby enhancing binding affinity. scispace.com

Table 2: Example of Molecular Docking Results for a this compound Derivative with a Kinase Target

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Parent Compound | -7.5 | Asp145, Leu83 | Hydrogen Bond, Hydrophobic |

| 4'-Fluoro derivative | -8.2 | Asp145, Leu83, Phe146 | Hydrogen Bond, Hydrophobic, Pi-Pi Stacking |

| 4'-Methoxy derivative | -7.9 | Asp145, Val91 | Hydrogen Bond, van der Waals |

Structure-Activity Relationship (SAR) Prediction and Analysis

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound correlates with its biological activity. zamann-pharma.com By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can identify the chemical features (pharmacophores) responsible for its biological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to create a mathematical relationship between chemical structure and activity. mdpi.comnih.gov

In the context of this compound derivatives, SAR and QSAR analyses are performed as follows:

Data Collection: A series of derivatives is synthesized, and their biological activity (e.g., IC₅₀ values against a cancer cell line or an enzyme) is measured.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (from DFT), and 3D structural features.

Model Generation: A mathematical model is built to correlate the descriptors with the observed biological activity. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used to generate 3D-QSAR models. researchgate.net These models produce contour maps that visualize regions where certain properties (e.g., steric bulk, positive or negative charge) are predicted to increase or decrease activity.

Prediction and Design: The validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent derivatives. researchgate.net

SAR analysis of this compound derivatives might reveal, for instance, that electron-withdrawing groups on the phenyl ring enhance activity, while bulky substituents at the amino positions are detrimental. nih.gov This information is invaluable for lead optimization in drug discovery.

Conclusion and Future Perspectives in 2,6 Diamino 3 Phenylpyridine Research

Synthesis and Derivatization Strategies: Progress and Innovations

The synthesis of 2,6-diamino-3-phenylpyridine has evolved, with modern methods offering more efficient routes compared to historical multi-step processes. A notable advancement is the utilization of the Suzuki coupling reaction. This powerful cross-coupling method provides a more convenient and higher-yielding pathway to the target molecule. One documented synthesis involves the reaction of 2,6-diamino-3-iodopyridine with phenylboronic acid in the presence of a palladium catalyst. This approach circumvents the challenges associated with older methods, such as a six-step synthesis starting from benzyl (B1604629) cyanide. iglobaljournal.com

The foundational 2,6-diaminopyridine (B39239) core is often synthesized via the Chichibabin reaction, a classic method involving the amination of pyridine (B92270) with sodium amide. google.com Once the 2,6-diaminopyridine is obtained, further functionalization can be achieved. For instance, iodination of 2,6-diaminopyridine can produce the 2,6-diamino-3-iodopyridine precursor required for the aforementioned Suzuki coupling. iglobaljournal.com

Derivatization of this compound is a key area of exploration, primarily focused on modifying its amino and phenyl groups to create novel compounds with specific properties. One of the most prominent derivatizations is the diazo coupling reaction. This reaction leads to the formation of azo compounds, such as 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. iglobaljournal.com This particular derivative has been identified as an impurity in the manufacturing process of the urinary tract analgesic, Phenazopyridine. iglobaljournal.comresearchgate.net The synthesis of this azo derivative can occur through the initial formation of this compound followed by diazo coupling. iglobaljournal.com

Further derivatization strategies can involve reactions at the amino groups. For example, acetylation can be employed to protect the primary amino groups, allowing for selective reactions at other positions on the molecule, such as N-oxidation of the pyridine ring. ijpsr.com The resulting acetylated derivative can then be further modified and subsequently deprotected to yield a variety of functionalized this compound analogs. ijpsr.com

Expanding the Scope of Medicinal and Materials Applications

While direct medicinal applications of this compound are not extensively documented, the broader class of diaminopyridine derivatives is of significant interest in medicinal chemistry. The 2,6-diaminopyridine scaffold is considered a privileged structure, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.net Derivatives of 2,6-diaminopyridine have been investigated for a range of therapeutic activities, including their potential as antitumor agents and for their DNA binding capabilities. chemicalbook.com

The azo derivatives of 2,6-diaminopyridine, such as Phenazopyridine, have established medicinal use. nih.gov The synthesis of analogs of this compound, such as those with different substituents on the phenyl ring or modifications to the amino groups, represents a promising avenue for the discovery of new therapeutic agents. For example, various substituted dihydropyridine (B1217469) and pyridine analogs have been synthesized and evaluated for their potential as inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP), an enzyme implicated in various diseases. semanticscholar.org

In the realm of materials science, the incorporation of pyridine-containing moieties into polymer backbones is a known strategy to enhance thermal and thermo-oxidative stability. researchgate.net The rigid and polarizable nature of the pyridine ring can impart desirable properties to high-performance polymers like polyimides. researchgate.net While the specific use of this compound as a monomer in polymer synthesis is not yet widely reported, its structure suggests potential in this area. The two amino groups provide reactive sites for polymerization reactions, and the phenyl group can influence the solubility and processing characteristics of the resulting polymers. Furthermore, 2,6-diaminopyridine-based ligands are known to form stable complexes with various metal ions, opening up possibilities for the development of novel coordination polymers and catalysts. researchgate.net The enzymatic polymerization of 2,6-diaminopyridine has been shown to produce conjugated polymers with interesting optical and thermal properties, suggesting that derivatives like this compound could also be valuable in the creation of new functional materials. researchgate.net

Future Directions and Interdisciplinary Research Opportunities

The future of research on this compound is poised for expansion into several exciting and interdisciplinary areas. A primary focus will likely be the systematic exploration of its potential as a scaffold for drug discovery. By creating libraries of derivatives with diverse functional groups on the phenyl ring and at the amino positions, researchers can screen for a wide range of biological activities. This could lead to the identification of novel lead compounds for various diseases. The development of non-azo derivatives is a particularly underexplored area that could yield compounds with unique pharmacological profiles, moving beyond the traditional applications of its azo-dye counterparts. researchgate.net

In materials science, a key future direction will be the investigation of this compound as a monomer for the synthesis of novel polymers. Its incorporation into polyimides, polyamides, and other polymer systems could lead to materials with enhanced thermal stability, specific optical properties, or improved processability. researchgate.net The potential for this compound to act as a ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers presents another significant research opportunity. Such materials could have applications in catalysis, gas storage, and sensing.

Interdisciplinary research will be crucial for unlocking the full potential of this compound. Collaborations between synthetic chemists, medicinal chemists, materials scientists, and computational chemists will be essential. For instance, computational studies can help predict the biological activities of novel derivatives, guiding synthetic efforts towards the most promising candidates. Similarly, theoretical modeling can aid in the design of new polymers and coordination complexes with tailored properties. The study of the photophysical properties of new derivatives could also open up applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. As a versatile and relatively accessible building block, this compound offers a rich platform for innovation at the intersection of chemistry, biology, and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Diamino-3-phenylpyridine derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) are widely used. Key parameters include catalyst selection (e.g., Pd(OAc)₂ with Xantphos), base choice (Cs₂CO₃), and stoichiometric control of aryl halides and amines. For example, yields of 66–72% were achieved using Pd(OAc)₂ (0.1 mmol) and Cs₂CO₃ (10 mmol) under reflux conditions in toluene . Optimizing reaction time and temperature (e.g., 80–100°C) can minimize side products.

Q. How do researchers characterize the structural purity of this compound compounds, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying regiochemistry and substituent positions. For instance, coupling constants (e.g., J = 8.2–9.9 Hz in aromatic protons) confirm substitution patterns . High-Resolution Mass Spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ with <0.5 ppm error), while HPLC ensures purity (>95%) by detecting geometric isomers (e.g., E/Z mixtures resolved via gradient elution) .

Q. What are the primary pharmacological mechanisms explored for this compound derivatives in antiviral research?

- Methodological Answer : Derivatives like 2,6-Di(arylamino)-3-fluoropyridines are evaluated as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). In vitro assays measure IC₅₀ values against HIV-1 reverse transcriptase, with structural modifications (e.g., fluorination at position 3) enhancing binding affinity to the hydrophobic pocket . Dose-response curves and cytotoxicity assays (e.g., MT-4 cell lines) are used to establish selectivity indices .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with improved binding affinity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions between derivatives and target proteins (e.g., HIV-1 RT). Free energy calculations (MM/PBSA) quantify binding energies, prioritizing substituents (e.g., cyano or fluorophenyl groups) that enhance hydrophobic interactions . Density Functional Theory (DFT) optimizes geometries to reduce steric clashes .

Q. How can researchers resolve contradictions in pharmacological data when evaluating this compound derivatives as HIV NNRTIs?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay variability (e.g., enzyme vs. cell-based). Cross-validation using multiple assays (e.g., SPR for binding kinetics and cellular infectivity assays) improves reliability. For example, fluorinated derivatives showed improved potency in cellular models but lower enzyme inhibition, suggesting off-target effects requiring further profiling .

Q. What strategies mitigate regioselectivity challenges during the synthesis of polysubstituted 2,6-Diamino-3-phenylpyridines?

- Methodological Answer : Steric directing groups (e.g., methyl esters) and sequential coupling protocols enhance regiocontrol. For instance, introducing electron-withdrawing groups (e.g., -CN) at position 3 before amination at positions 2 and 6 reduces undesired side reactions . Monitoring via TLC and quenching intermediates at partial conversion stages aids purification .

Q. What strategies are effective in mitigating side reactions during the synthesis of this compound derivatives with multiple substituents?

- Methodological Answer : Side reactions (e.g., over-alkylation) are minimized using protective groups (e.g., Boc for amines) and low-temperature conditions (-20°C) during sensitive steps. For example, pre-functionalizing aryl halides with methyl groups reduces steric hindrance, improving coupling efficiency from 50% to 72% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.